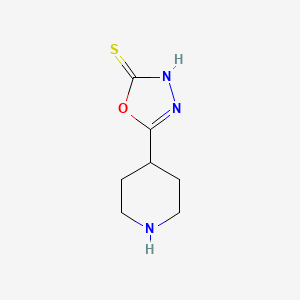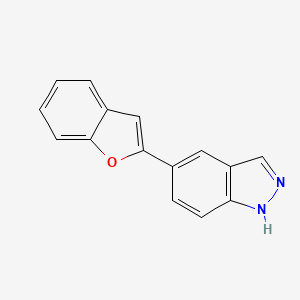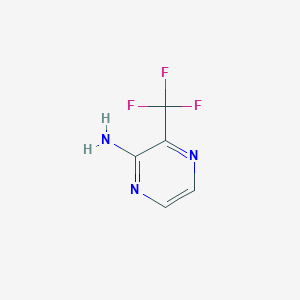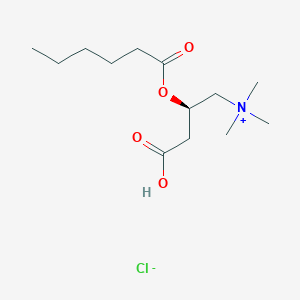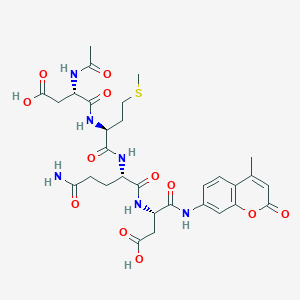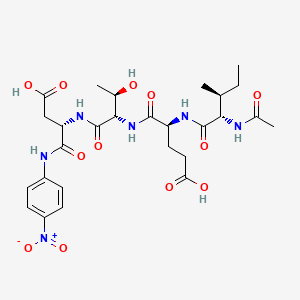
5-cianuro-4-fluoro-1H-indazol
Descripción general
Descripción
4-fluoro-1H-indazole-5-carbonitrile is a heterocyclic organic compound that features a fluorine atom at the fourth position, a nitrile group at the fifth position, and an indazole core. Indazoles are known for their biological and pharmacological activities, making them significant in medicinal chemistry.
Aplicaciones Científicas De Investigación
4-fluoro-1H-indazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing.
Mecanismo De Acción
Target of Action
Indazole derivatives, which include 4-fluoro-1h-indazole-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indazole derivatives interact with their targets, leading to changes in cellular functions . For instance, some indazole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse therapeutic applications.
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Given the broad-spectrum biological activities of indazole derivatives, the compound’s action can result in a variety of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
4-fluoro-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The specific interactions of 4-fluoro-1H-indazole-5-carbonitrile with enzymes and proteins are crucial for its biological activity. These interactions can lead to the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways.
Cellular Effects
4-fluoro-1H-indazole-5-carbonitrile has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication in infected cells . Additionally, 4-fluoro-1H-indazole-5-carbonitrile may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-2-nitroaniline with a suitable nitrile source under acidic or basic conditions, followed by cyclization to form the indazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 4-fluoro-1H-indazole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or organometallic compounds.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted indazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-1H-indazole-5-carbonitrile
- 4-bromo-1H-indazole-5-carbonitrile
- 4-methyl-1H-indazole-5-carbonitrile
Uniqueness
4-fluoro-1H-indazole-5-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl counterparts. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
4-fluoro-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKYACZRGAYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624017 | |
| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473416-81-8 | |
| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)

